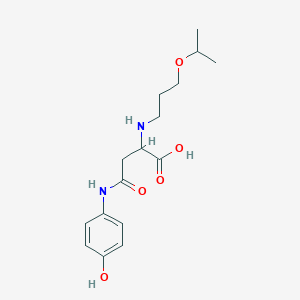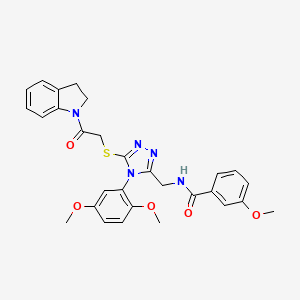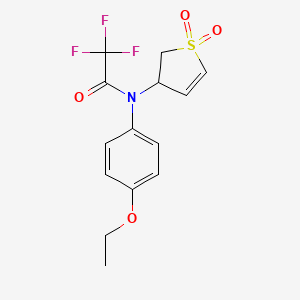
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide, also known as PEAQX, is a potent and selective antagonist of the AMPA receptor. The AMPA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, which is the ability of the brain to change and adapt in response to experience. PEAQX is used in scientific research to study the role of the AMPA receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Antiviral Research
Isoxazole derivatives have been studied for their antiviral properties. The presence of the isoxazole ring can contribute to the inhibition of viral replication. For instance, certain indole derivatives, which share structural similarities with isoxazole compounds, have shown inhibitory activity against influenza A and other viruses . This suggests that our compound could be synthesized into derivatives that might serve as potent antiviral agents.
Anti-inflammatory Applications
Compounds containing isoxazole rings have been associated with anti-inflammatory activities. They can be designed to target specific inflammatory pathways, potentially leading to the development of new anti-inflammatory drugs . The chlorophenyl and methoxybenzyl groups in the compound could be modified to enhance these properties.
Anticancer Activity
The structural complexity of isoxazole-containing compounds provides a scaffold for the development of anticancer agents. They can interact with various cellular targets and disrupt cancer cell proliferation . Research into the modification of such compounds could lead to the discovery of novel chemotherapeutic agents.
Antimicrobial Efficacy
Isoxazole derivatives have been explored for their antimicrobial effects. They can act against a range of bacterial and fungal pathogens, making them valuable in the search for new antibiotics . The compound could be a precursor for the synthesis of antimicrobial agents.
Antidiabetic Potential
The oxazole ring, a key feature of the compound, is present in several antidiabetic medications. It can be utilized to develop new drugs that regulate blood sugar levels . Further research could explore how modifications to the compound affect its antidiabetic activity.
Neuroprotective Effects
Compounds with an isoxazole structure have shown promise in neuroprotection. They may protect neuronal cells from damage and could be beneficial in treating neurodegenerative diseases . The compound’s ability to cross the blood-brain barrier could be investigated to enhance its neuroprotective potential.
Plant Growth Regulation
Indole derivatives, which are structurally related to isoxazoles, are known to influence plant growth and development. Indole-3-acetic acid, for example, is a plant hormone derived from tryptophan . Research could be directed towards understanding how the compound affects plant physiology and its potential as a growth regulator.
Enzyme Inhibition
Isoxazole compounds can act as enzyme inhibitors, disrupting the activity of enzymes involved in disease processes. This application has therapeutic implications in various diseases, including metabolic disorders and infections . The compound’s interaction with specific enzymes could be a focus of pharmacological studies.
Eigenschaften
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-8-2-13(3-9-17)12-21-19(23)11-16-10-18(25-22-16)14-4-6-15(20)7-5-14/h2-10H,11-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERCVPRGJJORMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(4-methoxybenzyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate](/img/structure/B2874420.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2874425.png)


![N-(4-methylcyclohexyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2874429.png)

![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2874431.png)
![Benzo[d][1,3]dioxol-5-yl(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2874432.png)

![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)
